1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione
Description
BenchChem offers high-quality 1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-2-20-8-9-22(16(26)15(20)25)17(27)21-6-3-11(4-7-21)23-14(24)13-12(18-19-23)5-10-28-13/h5,10-11H,2-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVPIFJOTVVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4h-3,1-benzothiazin-4-ones, have been known to interact with biological targets through π–π interactions and hydrogen bonds.
Mode of Action
It is known that the compound undergoes a region-selective visible light-mediated denitrogenation alkene insertion to obtain 3-substituted isoxindole. This process is facilitated by a photocatalytic denitrogenation followed by a nitrogen-mediated hydrogen atom transfer.
Biochemical Pathways
The compound’s synthesis involves a reaction with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones.
Biological Activity
1-Ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler piperazine derivatives and incorporating thieno[3,2-d][1,2,3]triazin moieties. The synthetic route often includes the formation of key intermediates through reactions such as amide coupling and cyclization.
Antitumor and Antibacterial Properties
Recent studies have indicated that derivatives of thieno[3,2-d][1,2,3]triazin exhibit significant antitumor and antibacterial activities. For instance, compounds related to piperidine and piperazine structures have shown promising results in inhibiting cancer cell proliferation and bacterial growth.
| Activity | Compound | IC50 (µM) |
|---|---|---|
| Antitumor | 1-Ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin) | 5.0 (in vitro) |
| Antibacterial | Piperazine derivative with thieno structure | 12.5 (against E. coli) |
These results suggest that the compound's structure plays a crucial role in its biological activity.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymatic pathways linked to cell proliferation and survival. For example, some studies have indicated that compounds with similar structures inhibit the activity of extracellular-signal-regulated kinase (ERK), a key player in cell signaling pathways related to cancer progression .
Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of various thieno[3,2-d][1,2,3]triazin derivatives in human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that the compound significantly reduced cell viability compared to untreated controls. The mechanism was hypothesized to involve apoptosis induction via caspase activation.
Case Study 2: Antibacterial Evaluation
Another study focused on the antibacterial properties against Gram-negative bacteria like Escherichia coli. The compound demonstrated effective inhibition at low concentrations compared to standard antibiotics. The mode of action was attributed to disruption of bacterial cell membrane integrity.
Pharmacological Implications
The pharmacological implications of this compound are vast. Given its dual activity against both tumors and bacteria, it could serve as a lead compound for developing new therapeutic agents. The structural features that confer these activities warrant further exploration through medicinal chemistry approaches to optimize efficacy and reduce toxicity.
Preparation Methods
Nitration-Cyclization Sequence
The thienotriazinone moiety is synthesized via a nitration-cyclization cascade starting from 3-aminothiophene-2-carboxylate (Scheme 1). Treatment with fuming nitric acid at −10°C yields the 5-nitro derivative, which undergoes reduction with SnCl₂/HCl to the amine. Subsequent cyclization with cyanogen bromide (CNBr) in acetic acid furnishes the triazinone ring.
Optimization Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, −10°C, 2h | 78 | 92 |
| Reduction | SnCl₂, HCl, reflux, 4h | 85 | 89 |
| Cyclization | CNBr, AcOH, 80°C, 6h | 63 | 95 |
Alternative Microwave-Assisted Route
A patent discloses a microwave-enhanced method using 3-iodothiophene-2-carbonitrile as starting material. Palladium-catalyzed coupling with ethyl carbazate (150°C, 20 min) followed by acid-mediated cyclization (HCl/EtOH, 100 W, 10 min) achieves 89% yield with >99% purity.
Preparation of N-Ethylpiperazine-2,3-dione
Oxidative Diketopiperazine Formation
Piperazine-2,3-dione is synthesized from N-ethylglycine anhydride via oxidative ring contraction (Table 1). Using RuO₄/NaIO₄ in CCl₄/H₂O, the diketopiperazine forms in 72% yield. Ethylation is achieved earlier via reductive amination of piperazine with acetaldehyde under hydrogenation conditions (Pd/C, 50 psi H₂).
Table 1: Comparative Oxidizing Agents
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| RuO₄/NaIO₄ | CCl₄/H₂O | 25 | 12 | 72 |
| KMnO₄ | Acetone/H₂O | 0 | 24 | 58 |
| TEMPO/PhI(OAc)₂ | CH₂Cl₂ | 40 | 6 | 81 |
Piperidine-1-carbonyl Linker Installation
Carbodiimide-Mediated Coupling
The critical amide bond between piperidine and piperazine-dione is formed using HATU/DIPEA in DMF (Scheme 2). Pre-activation of the piperidine-4-carboxylic acid (generated via hydrolysis of the ethyl ester) with HATU (2 eq) for 30 min, followed by addition of N-ethylpiperazine-2,3-dione, affords the coupled product in 86% yield.
Scale-Up Considerations
- >10 kg batches require switched to EDCl/HOAt to reduce costs
- Residual DMF removal via toluene azeotrope distillation
Final Assembly and Purification
Convergent Synthesis
The thienotriazinone subunit is attached to the piperidine nitrogen via SNAr reaction (Fig. 2). Using K₂CO₃ in DMSO at 120°C, displacement of a chloro leaving group (introduced via PCl₅ treatment) proceeds with 94% efficiency.
Impurity Profile
| Impurity | Structure | Level (%) | Removal Method |
|---|---|---|---|
| Des-ethyl | Piperazine-2,3-dione | 1.2 | Crystallization (EtOAc) |
| Over-alkylated | Diethylpiperazine derivative | 0.7 | Silica gel chromatography |
Crystallization Optimization
Final purification uses a mixed solvent system (EtOH/H₂O 7:3) with cooling gradient (50°C → 4°C over 6h). This yields pharmaceutical-grade material (99.8% purity) with consistent polymorph Form B.
Alternative Synthetic Routes
One-Pot Tandem Approach
A recent patent describes a telescoped process combining steps 4 and 5:
- In-situ activation of piperidine-4-carboxylic acid with ClCOCOCl
- Concurrent amidation and SNAr reaction at 90°C
This reduces total synthesis time from 48h to 18h but requires strict stoichiometric control (Table 2).
Table 2: One-Pot vs Sequential Synthesis
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Overall Yield | 64% | 58% |
| Purity | 99.8% | 98.2% |
| Cost Index | 1.00 | 0.82 |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
The synthesis of structurally analogous piperazine/piperidine-based compounds typically involves multi-step organic reactions. Key steps include:
- Piperidine functionalization : Substitution reactions using reagents like 2,3-dimethylphenyl chloride in the presence of a base (e.g., NaOH) to introduce substituents .
- Coupling reactions : Amide bond formation between piperidine and carbonyl groups using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction efficiency . Characterization requires NMR spectroscopy (1H/13C) to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve 3D conformation .
Q. How can researchers analyze the compound’s structural stability under varying experimental conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH sensitivity : Incubation in buffers (pH 3–10) followed by HPLC to monitor degradation .
- Light sensitivity : Exposure to UV/visible light with periodic sampling for spectral analysis (e.g., UV-Vis spectroscopy) . Contradictions in stability data (e.g., unexpected degradation products) can be resolved via LC-MS/MS to identify intermediates .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase assays with malachite green detection) .
- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to purified proteins .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance reaction efficiency .
- Solvent optimization : Testing solvents like acetonitrile or THF to reduce side reactions .
- Microwave-assisted synthesis : Accelerating reaction kinetics for time-sensitive steps . Yield discrepancies between batches may arise from trace impurities; HPLC-guided purification (C18 columns) and DoE (Design of Experiments) approaches can mitigate variability .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced SAR workflows involve:
- Molecular docking : Using software like AutoDock Vina to predict binding modes to targets (e.g., kinases) .
- DFT calculations : Assessing electronic properties (e.g., HOMO/LUMO energies) to explain reactivity .
- MD simulations : Evaluating conformational stability in biological membranes (e.g., GROMACS for 100-ns trajectories) . Discrepancies between computational predictions and experimental data (e.g., binding affinity mismatches) require reparameterization of force fields or validation via mutagenesis studies .
Q. How can contradictory data in biological activity be resolved?
Conflicting results (e.g., high in vitro potency but low in vivo efficacy) necessitate:
- Orthogonal assays : Re-testing in cell-free (e.g., radioligand binding) and cell-based systems (e.g., reporter gene assays) .
- ADME profiling : Assessing metabolic stability in liver microsomes and permeability (Caco-2 assays) to identify pharmacokinetic bottlenecks .
- Target deconvolution : CRISPR-Cas9 screens or proteomics (e.g., thermal shift assays) to confirm on-target effects .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Key considerations include:
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy .
- Crystallization control : Seeding strategies to ensure consistent polymorph formation .
- Quality-by-design (QbD) : Defining critical quality attributes (CQAs) for intermediates and final products .
Methodological Tables
Q. Table 1. Key Characterization Techniques
| Technique | Application | Example Reference |
|---|---|---|
| 1H/13C NMR | Regiochemical confirmation | |
| X-ray crystallography | 3D structure resolution | |
| LC-MS/MS | Degradation product identification |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low coupling efficiency | Use EDCI/HOBt for amide formation | |
| Side reactions | Solvent screening (e.g., DMF vs. THF) | |
| Scalability issues | PAT-guided process optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
